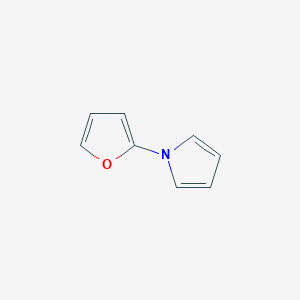

N-(2-Furanyl)pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Furyl)pyrrole is an organic compound with the molecular formula C8H7NO It consists of a pyrrole ring fused to a furan ring, making it a heterocyclic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Furyl)pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-furyl methyl ketoxime with acetylene under specific conditions. The reaction is typically carried out in an autoclave at temperatures ranging from 110°C to 130°C, with an initial acetylene pressure of 10-14 atm and a ketoxime to KOH ratio of 1:1 . This method yields a mixture of 1-(2-Furyl)pyrrole and its vinyl derivatives.

Industrial Production Methods: Industrial production of 1-(2-Furyl)pyrrole often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Furyl)pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles like halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of furylpyrrole oxides.

Reduction: Formation of reduced furylpyrrole derivatives.

Substitution: Formation of halogenated or nitro-substituted furylpyrroles.

Applications De Recherche Scientifique

Chemical Properties and Structure

N-(2-Furanyl)pyrrole has the molecular formula C8H7NO and features a pyrrole ring fused with a furan moiety. The compound exhibits unique electronic properties due to the conjugation between the furan and pyrrole rings, which enhances its reactivity and stability in various chemical reactions .

Medicinal Chemistry

This compound has garnered attention for its potential pharmacological applications. Research indicates that derivatives of this compound exhibit antimicrobial, anti-inflammatory, and anticancer activities.

- Anticancer Activity : A study demonstrated that this compound derivatives showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases .

- Antimicrobial Properties : Another investigation revealed that certain derivatives possess significant antibacterial activity against Gram-positive bacteria, suggesting their potential as lead compounds for developing new antibiotics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions allows for the creation of complex molecules.

- Synthesis of Pyrrole Derivatives : The compound can be used to synthesize N-alkoxycarbonyl pyrroles through a condensation reaction with O-substituted carbamates. This method yields products with high selectivity and efficiency, making it valuable for synthetic chemists .

- Cycloaddition Reactions : this compound can engage in [4+2] cycloaddition reactions with dienophiles, leading to the formation of polysubstituted pyrroles that are useful in developing new materials .

Materials Science

The unique properties of this compound have implications in materials science, particularly in creating functional materials.

- Conductive Polymers : Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity. This property is particularly useful for applications in organic electronics and sensors .

- Photovoltaic Applications : The compound's ability to absorb light efficiently makes it suitable for use in organic photovoltaic devices, where it can contribute to improved energy conversion efficiencies .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Apoptosis via caspase activation |

| Derivative A | MCF-7 | 10 | Cell cycle arrest |

| Derivative B | A549 | 12 | Induction of ROS |

Table 2: Synthetic Applications of this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Condensation with Carbamates | DMF, reflux | 85 | |

| Cycloaddition with Dienes | Room temperature | 90 |

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A series of this compound derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the furan ring significantly enhanced antibacterial potency, demonstrating structure-activity relationships that can guide future drug design.

Case Study 2: Development of Conductive Polymers

In a recent study, researchers incorporated this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films. The resulting composite exhibited increased conductivity compared to pure PEDOT, highlighting its potential for use in flexible electronics.

Mécanisme D'action

The mechanism of action of 1-(2-Furyl)pyrrole involves its interaction with various molecular targets. The compound can undergo protonation at different sites depending on the conditions, leading to the formation of different protonated forms . These protonated forms can interact with biological molecules, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

1-(2-Furyl)pyrrole can be compared with other similar heterocyclic compounds, such as:

2-(2-Furyl)pyrrole: Similar structure but different substitution pattern.

2-(2-Thienyl)pyrrole: Contains a thiophene ring instead of a furan ring.

3-Methyl-2-(2-furyl)-1-vinylpyrrole: Contains additional methyl and vinyl groups.

Uniqueness: 1-(2-Furyl)pyrrole is unique due to its specific fusion of pyrrole and furan rings, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Propriétés

Numéro CAS |

104792-12-3 |

|---|---|

Formule moléculaire |

C8H7NO |

Poids moléculaire |

133.15 g/mol |

Nom IUPAC |

1-(furan-2-yl)pyrrole |

InChI |

InChI=1S/C8H7NO/c1-2-6-9(5-1)8-4-3-7-10-8/h1-7H |

Clé InChI |

PIEDMCUUVINKHS-UHFFFAOYSA-N |

SMILES |

C1=CN(C=C1)C2=CC=CO2 |

SMILES canonique |

C1=CN(C=C1)C2=CC=CO2 |

Synonymes |

1H-Pyrrole,1-(2-furanyl)-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.